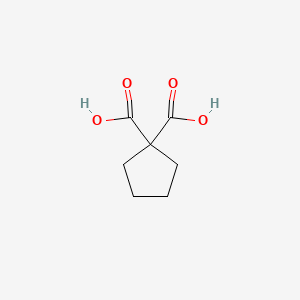

Cyclopentane-1,1-dicarboxylic acid

Overview

Description

Cyclopentane-1,1-dicarboxylic acid is an organic compound . It has been used in the preparation of bis (Amino Acid) derivatives as inhibitors of human immunodeficiency virus replication and use for treatment of HIV infection .

Synthesis Analysis

The synthesis of this compound involves several procedures . One successful multi-step synthesis includes the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone (4-HCP), a highly improved isomerization of 4-HCP into cyclopentane-1,3-dione (CPDO) using the Ru Shvo catalyst, conversion of CPDO into cyclopentane-1,3-dioxime (CPDX), and a mild oxime hydrogenation of CPDX over Rh/C to afford the desired CPDA .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C7H10O4/c8-5 (9)7 (6 (10)11)3-1-2-4-7/h1-4H2, (H,8,9) (H,10,11) and the Inchi key is YZFOGXKZTWZVFN-UHFFFAOYSA-N . The molecular weight is 158.15 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 158.15 .Scientific Research Applications

1. Carboxylic Acid Isostere

Cyclopentane-1,3-diones, closely related to cyclopentane-1,1-dicarboxylic acid, are investigated as novel isosteres for the carboxylic acid functional group. They exhibit similar acidity to carboxylic acids and are used in drug design, such as thromboxane A2 receptor antagonists, showing effective substitution for the carboxylic acid group (Ballatore et al., 2011).

2. Catalysis and Carboxylation

Cyclopentane and similar cyclic alkanes can be carboxylated to carboxylic acids using vanadium catalysts. This transformation is part of a single-pot process under mild conditions, showing the potential of this compound in catalytic synthesis (Reis et al., 2005).

3. Metal Ion Complexes

This compound forms stoichiometric complexes with bivalent metal ions like Cu2+, Ni2+, Zn2+, and Co2+. These complexes are studied for their stability and affinity, offering insights into the interaction between cyclopentane derivatives and metal ions (Roletto et al., 1972).

4. Cyclopentane Derivatives in Enzymatic Synthesis Inhibition

Derivatives of cyclopentane, like 1-amino-cyclopentane carboxylic acid, have shown potential in inhibiting enzymatic synthesis processes, such as S-adenosyl-L-methionine by ATP:L-methionine S-adenosyltransferase. This suggests the role of cyclopentane derivatives in exploring enzyme function and inhibition (Coulter et al., 1974).

Safety and Hazards

The safety data sheet for Cyclopentane-1,1-dicarboxylic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

Cyclopentane-1,1-dicarboxylic acid is a type of organic compound

Mode of Action

It’s known that dicarboxylic acids can act as antioxidants . They can terminate radical chain reactions, thereby preventing oxidative stress . This antioxidant action is characterized by the interaction of the dicarboxylic acid with reactive oxygen species (ROS), neutralizing them and preventing further damage .

Biochemical Pathways

This compound may be involved in the fatty acid ω-oxidation pathway, which forms dicarboxylic acids as products . These dicarboxylic acids are metabolized through peroxisomal β-oxidation, representing an alternative pathway . This pathway could potentially limit the toxic effects of fatty acid accumulation .

Pharmacokinetics

Its physicochemical properties such as solubility and molecular weight suggest that it may have good bioavailability . It is soluble in water and organic solvents, which can facilitate its absorption and distribution in the body .

Result of Action

As a potential antioxidant, it may help in reducing oxidative stress and associated cellular damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other compounds can affect its stability and activity . .

Properties

IUPAC Name |

cyclopentane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFOGXKZTWZVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901708 | |

| Record name | NoName_846 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5802-65-3 | |

| Record name | 5802-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CPDA serves as a key ligand in the synthesis of platinum(II) complexes, mimicking the structural features of established platinum-based anticancer drugs like carboplatin and oxaliplatin [, ]. These complexes have shown promising in vitro and in vivo activity against various cancer cell lines, including gastric, colon, and lung cancers []. CPDA's role lies in its ability to coordinate with platinum, influencing the complex's overall structure and potentially its interaction with biological targets.

A: CPDA possesses two carboxyl groups attached to the same carbon atom of the cyclopentane ring. This structural feature allows it to act as a bidentate ligand, readily forming complexes with metal ions. For instance, in silver(I) complexes, CPDA bridges silver ions, leading to the formation of coordination polymers with notable silver-silver interactions []. These interactions, significantly shorter than in metallic silver, contribute to the complexes' unique structural properties and potentially influence their biological activity.

A: While specific SAR studies focusing solely on CPDA modifications might be limited in the provided literature, research highlights the importance of the cyclopentane ring and the dicarboxylate functionality for biological activity. For instance, the platinum(II) complex incorporating CPDA (QLNC-801) displayed significant in vitro and in vivo antitumor activity []. This suggests that the overall structure, particularly the presence of the cyclopentane ring and the spatial arrangement of the carboxylate groups, contributes to its interaction with biological targets. Further research exploring systematic modifications of the CPDA scaffold could provide valuable insights into the SAR and guide the development of more potent and selective compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)